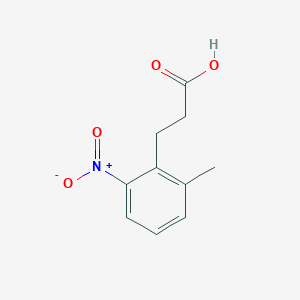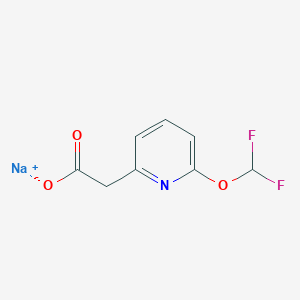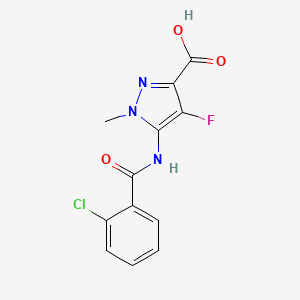
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClFN3O2S and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One application involves the development of neurokinin-1 (NK1) receptor antagonists. Compounds structurally related to the specified chemical have been investigated for their potential in treating conditions like emesis and depression. For instance, a water-soluble, orally active NK1 receptor antagonist demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of these compounds in neurology and psychiatry (Harrison et al., 2001).
Fluorescence Signaling Modulation
Another research application is the modification of fluorescence signaling through the attachment of electron-withdrawing fluorophores to cryptands. This alteration significantly impacts the binding properties and enables the development of sensitive detection methods for metal ions, which can be applied in environmental monitoring and analytical chemistry (Bag & Bharadwaj, 2004).
Synthesis of Di- and Mono-oxalamides
Research into novel synthetic pathways for creating di- and mono-oxalamides from specific starting materials showcases the importance of these compounds in organic chemistry. Such methodologies enable the production of valuable intermediates for further chemical transformations and have implications for drug development and materials science (Mamedov et al., 2016).
Development of Polymeric Materials
Compounds with similar structural features are also pivotal in the synthesis of novel polymeric materials, such as polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials have applications in electronics and photonics due to their thermal, optical, and electrochemical properties (Tapia et al., 2010).
Catalytic Reactions
Moreover, research into catalytic systems involving (hetero)aryl chlorides and amides is critical for developing more efficient synthetic routes in organic chemistry. Such studies lead to advancements in pharmaceutical manufacturing and materials science by providing more effective and selective methods for bond formation (De, Yin, & Ma, 2017).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2S/c21-16-11-15(5-6-17(16)22)24-20(27)19(26)23-12-18(14-7-10-28-13-14)25-8-3-1-2-4-9-25/h5-7,10-11,13,18H,1-4,8-9,12H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJGPGNNVCWPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)



![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)
![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)


![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)
![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

